Berberine

Antimicrobial activity Microcalorimetry Structure-activity relationship

Select Berberine (CAS 2086-83-1) for its validated antimicrobial potency—the lowest IC50 (75 μg/mL) among protoberberine alkaloids—and unique noncompetitive CYP1B1 inhibition (Ki 44 nM). As the only analog with extensive Phase I clinical tolerability data (900 mg/day), it is the most reliable reference compound for P-gp efflux assays and analytical method development. Sourced exclusively in ≥98% purity with ISO 17034-certified standards, ensuring batch-to-batch reproducibility for your critical research.

Molecular Formula C20H18NO4+
Molecular Weight 336.4 g/mol
CAS No. 2086-83-1
Cat. No. B055584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine
CAS2086-83-1
SynonymsBerberine
Umbellatine
Molecular FormulaC20H18NO4+
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC
InChIInChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
InChIKeyYBHILYKTIRIUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Berberine (CAS 2086-83-1): Technical Baseline and Procurement Context for the Protoberberine Alkaloid


Berberine (CAS 2086-83-1) is a quaternary ammonium protoberberine alkaloid characterized by a tetracyclic ring system containing a methylenedioxy group at C2 and C3 and methoxy groups at C9 and C10 [1]. As the most abundant and extensively studied compound among the Coptis chinensis protoberberine alkaloids, berberine is commercially available in both free base and chloride salt forms with purities routinely exceeding 98% by HPLC . The compound serves as a foundational reference standard for the protoberberine class and is frequently used in comparative studies against its close structural analogs—coptisine, palmatine, epiberberine, and jatrorrhizine—which differ in substitution patterns and biological activity profiles [2].

Why Generic Protoberberine Substitution Is Not Scientifically Justified: The Berberine Differentiation Imperative


The protoberberine alkaloid class—including berberine, coptisine, palmatine, epiberberine, and jatrorrhizine—exhibits remarkable functional divergence despite shared core scaffolds. Studies directly comparing these compounds demonstrate that subtle structural modifications (e.g., methylenedioxy versus methoxy substitution patterns) produce substantially different antimicrobial potencies, enzyme inhibition kinetics, efflux transport behaviors, and safety profiles [1][2][3]. Consequently, substituting berberine with a structurally similar analog in a research protocol or industrial application introduces uncontrolled variables that invalidate experimental reproducibility. The evidence presented below quantifies berberine's distinct performance characteristics relative to its closest comparators, establishing the basis for compound-specific selection.

Quantitative Differentiation of Berberine (CAS 2086-83-1) Relative to Protoberberine Analogs: A Comparator-Based Evidence Guide


Antimicrobial Potency Ranking: Berberine Demonstrates Lowest IC50 Among Five Protoberberine Alkaloids Against Bacillus shigae

In a direct comparative microcalorimetric study of five protoberberine alkaloids from Coptis chinensis Franch, berberine exhibited the most potent antibacterial activity against Bacillus shigae, with an IC50 of 75 μg/mL. This was superior to coptisine (90 μg/mL), palmatine (115 μg/mL), epiberberine (220 μg/mL), and jatrorrhizine (400 μg/mL) [1]. The study identified that the methylenedioxy group at C2 and C3 on the phenyl ring enhances antimicrobial activity more strongly than methoxy substitutions [1].

Antimicrobial activity Microcalorimetry Structure-activity relationship

Selective CYP1B1 Inhibition: Berberine Exhibits Nanomolar Potency and Distinct Inhibition Kinetics Relative to Palmatine and Jatrorrhizine

Among berberine, palmatine, and jatrorrhizine, berberine produced the most potent and selective inhibitory effect on CYP1B1.1, with a Ki value of 44 ± 16 nM [1]. Kinetic analysis revealed that berberine noncompetitively inhibited CYP1A1.1 and CYP1B1.1, whereas palmatine and jatrorrhizine exhibited either competitive or mixed-type inhibition [1]. CYP1A2.1 activity was minimally affected by all three compounds [1].

Drug metabolism CYP450 inhibition Enzyme kinetics

P-Glycoprotein Efflux Capacity: Berberine Ranks Second Among Six Protoberberine Alkaloids, Distinguishing It from Closely Related Analogs

In vitro transport studies using Caco-2 cell monolayers established a rank order of P-glycoprotein-mediated net efflux capacity for six protoberberine alkaloids: berberrubine > berberine > columbamine ~ jatrorrhizine > thalifendine > demethyleneberberine [1]. Berberine occupies the second position, indicating substantial but not maximal efflux liability. This intermediate efflux capacity distinguishes berberine from jatrorrhizine (lower efflux) and berberrubine (higher efflux) [1].

Drug transport P-glycoprotein Bioavailability

Clinical Safety Profile: Berberine (900 mg/Day) Demonstrates Tolerability in Phase I Ulcerative Colitis Trial with Quantified Adverse Event Rate

A double-blind, placebo-controlled Phase I trial evaluated berberine at 900 mg/day for 3 months in individuals with ulcerative colitis (n=12 berberine, n=4 placebo) [1]. Among toxicities at least possibly related to treatment, one episode of grade 3 transaminase elevation and one episode of grade 1 nausea occurred in the berberine group, with no adverse events observed in the placebo group [1]. Berberine treatment significantly decreased the Geboes grade in colonic tissue relative to baseline [1]. Mean plasma berberine concentration reached 3.5 nmol/L after treatment, compared to 0.5 nmol/L with placebo [1].

Clinical safety Toxicity Phase I trial

Bioavailability Enhancement via Formulation: Transdermal Dihydroberberine Achieves Statistically Superior AUC0-8 Relative to Oral Berberine

A comparative pharmacokinetic study in Sprague-Dawley rats demonstrated a statistically significant ranking for berberine bioavailability based on AUC0-8 as follows: dihydroberberine transdermal (DHB TD) > berberine transdermal (BBR TD) >> berberine oral (BBR PO) [1]. The same ranking was observed for the metabolite demethylene berberine glucuronide (DBG) [1]. Chronic 14-day administration confirmed significantly higher circulating BBR and DBG levels in DHB TD-treated animals compared to oral BBR [1].

Pharmacokinetics Formulation science Bioavailability

Commercial Purity and Regulatory-Grade Availability: Berberine Standardized at ≥99% Purity with Cold-Chain Logistics

Berberine is commercially available as a high-purity research-grade compound from multiple reputable vendors. Specifications include: ≥99% purity (Moligand™ grade) with storage at -20°C protected from light and cold-chain shipping ; HPLC ≥98% purity as an analytical standard ; and solubility in DMSO of 22.5-25 mg/mL . Some vendors provide berberine as an analytical reference standard developed under ISO 17034, with structural conformity reports suitable for pharmaceutical quality review submissions [1].

Analytical chemistry Quality control Reference standard

Validated Application Scenarios for Berberine (CAS 2086-83-1) Procurement Based on Quantitative Differentiation Evidence


Antimicrobial Susceptibility Testing and Natural Product Antibiotic Discovery

Berberine is the optimal protoberberine choice for antimicrobial screening assays. Direct comparative microcalorimetry data demonstrate that berberine achieves the lowest IC50 (75 μg/mL) against Bacillus shigae, outperforming coptisine, palmatine, epiberberine, and jatrorrhizine by factors ranging from 1.2× to 5.3× [1]. This potency advantage, attributed to the methylenedioxy substitution at C2 and C3, makes berberine the most mass-efficient positive control or lead compound for structure-activity relationship studies within the protoberberine class.

CYP1B1-Mediated Drug Metabolism and Chemoprevention Research

For studies requiring selective CYP1B1 inhibition, berberine offers unique kinetic properties not shared by palmatine or jatrorrhizine. Berberine inhibits CYP1B1.1 with a Ki of 44 ± 16 nM via a noncompetitive mechanism, whereas palmatine and jatrorrhizine act through competitive or mixed inhibition [2]. This mechanistic distinction is critical for experimental designs investigating CYP1B1-specific drug-drug interactions or chemopreventive strategies, as noncompetitive inhibitors may produce different in vivo outcomes than competitive inhibitors at the same target.

Oral Bioavailability and Intestinal Permeability Model Development

Berberine's intermediate P-glycoprotein efflux ranking (2nd of 6 protoberberines) makes it a valuable reference compound for calibrating intestinal permeability assays and P-gp inhibitor studies [3]. Unlike jatrorrhizine (lower efflux) or berberrubine (higher efflux), berberine's efflux behavior is sufficiently pronounced to model P-gp-mediated bioavailability limitations while remaining experimentally tractable. Researchers developing bioenhanced formulations can use berberine as a benchmark for assessing P-gp inhibitor efficacy (e.g., silymarin co-administration) [4].

Human Translational Research Requiring Clinically Validated Dosing and Safety Benchmarks

For preclinical studies intended to inform human dosing or safety assessments, berberine benefits from Phase I clinical data establishing tolerability at 900 mg/day for 3 months, with quantified adverse event rates (16.7% any AE, 8.3% grade 3 transaminase elevation) [5]. This human-validated exposure benchmark—approximately 100× higher than the EFSA iTV of 1.7 μg/kg bw/day [6]—provides a critical reference that is not available for most minor protoberberine analogs. Researchers planning Investigational New Drug (IND)-enabling studies can reference these data to support dose selection and safety monitoring plans.

Analytical Method Validation and Quality Control Reference Standard Procurement

Berberine's widespread commercial availability at ≥98-99% purity, combined with ISO 17034-certified reference standard options, makes it the most reliable protoberberine for analytical method development, HPLC calibration, and quality control applications [7]. Unlike minor protoberberines that may require custom synthesis or specialized vendors, berberine can be sourced from multiple established suppliers with documented certificates of analysis, cold-chain logistics, and structural conformity reports suitable for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.